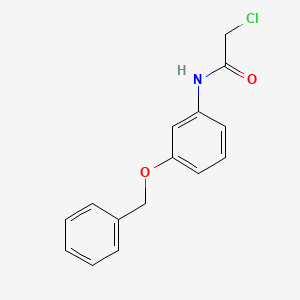
2-氯-N-(3-苯甲氧基苯基)乙酰胺
描述
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is a useful research compound. Its molecular formula is C15H14ClNO2 and its molecular weight is 275.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
纳米技术
最后,2-氯-N-(3-苯甲氧基苯基)乙酰胺可用于纳米技术研究。其芳香结构可能被功能化以在表面上创建自组装单层,这对创建纳米级器件至关重要。
所有这些应用都利用了 2-氯-N-(3-苯甲氧基苯基)乙酰胺的独特化学结构,证明了它在科学研究中的多功能性和重要性。 虽然搜索结果没有提供当前研究应用的具体示例,但上述潜在用途是基于类似有机化合物在化学各个领域的典型作用 .
生物活性
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
1. Chemical Structure and Properties
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- is characterized by its acetamide functional group and a chloro substituent on the phenyl ring. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity.
- Molecular Formula : C15H14ClNO2
- Molecular Weight : 273.73 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Acetamides are known to interact with various enzymes, particularly through the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme function, impacting various biochemical pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modifying key proteins involved in these processes, which can lead to altered cellular responses .
- Antimicrobial Activity : Studies have shown that chloroacetamides exhibit antimicrobial properties, with variations in efficacy based on the position of substituents on the phenyl ring. This suggests that structural modifications can enhance or diminish biological activity .
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibits serine proteases | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Properties
A study evaluated several N-substituted phenyl chloroacetamides for their antimicrobial potential against Staphylococcus aureus and Escherichia coli. The findings indicated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria due to increased lipophilicity, facilitating membrane penetration .
Case Study 2: Enzyme Interaction
Research focusing on enzyme interactions revealed that acetamides could effectively inhibit serine proteases by covalently modifying their active sites. This modification alters the catalytic activity of these enzymes, which is crucial in various physiological processes.
5. Dosage Effects and Toxicity
The biological effects of Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- vary significantly with dosage:
- Low Doses : Selective inhibition of target enzymes with minimal toxicity.
- High Doses : Increased risk of hepatotoxicity and nephrotoxicity due to reactive intermediates formed during metabolism.
6. Conclusion
Acetamide, 2-chloro-N-[3-(phenylmethoxy)phenyl]- demonstrates significant biological activity through mechanisms such as enzyme inhibition and antimicrobial action. Its efficacy can be influenced by structural modifications, making it a promising candidate for further pharmacological studies.
属性
IUPAC Name |
2-chloro-N-(3-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-10-15(18)17-13-7-4-8-14(9-13)19-11-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSCOWZKWFVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















